molecular formula C4H8ClNO B2723049 3-Chlorobutanamide CAS No. 500790-37-4

3-Chlorobutanamide

Cat. No.: B2723049
CAS No.: 500790-37-4
M. Wt: 121.56
InChI Key: ZXOYRIKNGSRDPB-UHFFFAOYSA-N
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Description

3-Chlorobutanamide: is an organic compound with the molecular formula C4H8ClNO It is a derivative of butanamide, where a chlorine atom is substituted at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobutanamide can be synthesized through several methods. One common approach involves the reaction of 3-chlorobutyryl chloride with ammonia or an amine. The reaction typically occurs under controlled conditions to ensure the formation of the desired amide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobutanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 3-chlorobutyric acid and ammonia.

    Reduction: The compound can be reduced to form 3-chlorobutanamine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substitution: Various substituted butanamides.

    Hydrolysis: 3-chlorobutyric acid and ammonia.

    Reduction: 3-chlorobutanamine.

Scientific Research Applications

3-Chlorobutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound may be used in studies involving enzyme inhibition or protein modification.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chlorobutanamide involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    3-Chlorobutanamine: Similar structure but with an amine group instead of an amide.

    3-Chlorobutyric Acid: The carboxylic acid derivative of 3-chlorobutanamide.

    Butanamide: The parent compound without the chlorine substitution.

Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where such properties are desired.

Properties

IUPAC Name

3-chlorobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOYRIKNGSRDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500790-37-4
Record name 3-chlorobutanamide
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